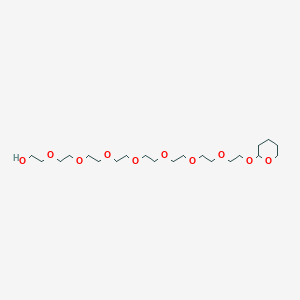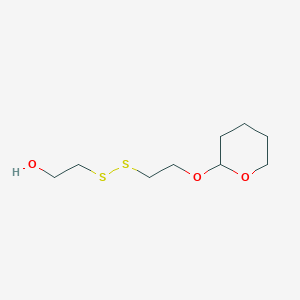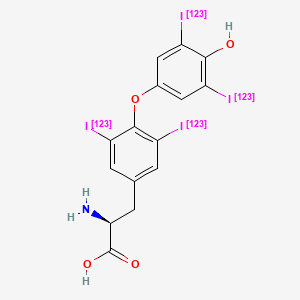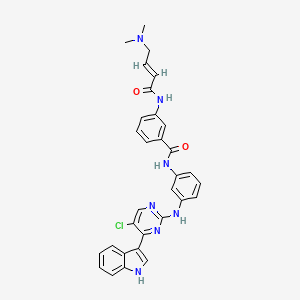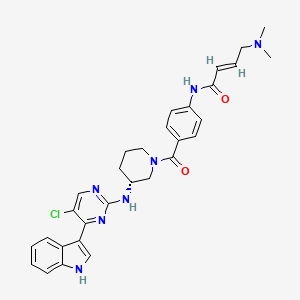
对甲苯磺酰基-聚乙二醇3-甲基碳酸叔丁酯
描述
Tos-PEG3-CH2CO2tBu is a PEG derivative containing a t-butyl ester and a tosyl group. The hydrophilic PEG spacer increases solubility in aqueous media. The t-butyl protected carboxyl group can be deprotected under acidic conditions. The tosyl group is a very good leaving group for nucleophilic substitution reactions.
科学研究应用
蛋白质组学研究
对甲苯磺酰基-聚乙二醇3-甲基碳酸叔丁酯在蛋白质组学研究中使用 {svg_1}. 蛋白质组学是对蛋白质的大规模研究,特别是它们的结构和功能。该化合物可用于分析和鉴定样品中的蛋白质。
药物递送
对甲苯磺酰基-聚乙二醇3-甲基碳酸叔丁酯中的亲水性聚乙二醇间隔基提高了其在水性介质中的溶解度 {svg_2}. 这一特性使其在药物递送系统中非常有用,它可以帮助提高治疗剂的溶解度和生物利用度。
生物偶联
对甲苯磺酰基-聚乙二醇3-甲基碳酸叔丁酯包含叔丁酯和对甲苯磺酰基 {svg_3}. 对甲苯磺酰基是亲核取代反应中非常好的离去基团,这使得该化合物在生物偶联反应中非常有用。生物偶联是将两种生物分子化学连接在一起的过程,它在许多研究和药物开发领域中都有应用。
可生物降解材料的合成
对甲苯磺酰基-聚乙二醇3-甲基碳酸叔丁酯中叔丁基保护的羧基可以在酸性条件下脱保护 {svg_4}. 这一特性使其在可生物降解材料的合成中非常有用。这些材料具有广泛的应用,包括在医疗领域,用于制造缝合线、支架和药物递送系统。
作用机制
Target of Action
Tos-PEG3-CH2CO2tBu is primarily used as a linker in the synthesis of PROTACs (Proteolysis-Targeting Chimeras) . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to a target protein, leading to the degradation of the target protein .
Mode of Action
Tos-PEG3-CH2CO2tBu contains a t-butyl ester and a tosyl group . The t-butyl protected carboxyl group can be deprotected under acidic conditions . The tosyl group is a very good leaving group for nucleophilic substitution reactions . These properties make it an effective linker in PROTACs, enabling the connection of the ligand for the target protein and the ligand for the E3 ubiquitin ligase .
Biochemical Pathways
The primary biochemical pathway involved in the action of Tos-PEG3-CH2CO2tBu is the ubiquitin-proteasome system . This system is responsible for protein degradation within cells . By linking a target protein to an E3 ubiquitin ligase, PROTACs facilitate the ubiquitination and subsequent degradation of the target protein .
Pharmacokinetics
As a peg derivative, it is known to increase solubility in aqueous media , which could potentially enhance its bioavailability.
Result of Action
The result of the action of Tos-PEG3-CH2CO2tBu, when used in the synthesis of PROTACs, is the selective degradation of target proteins . This can lead to a decrease in the function of the target protein, which can have various molecular and cellular effects depending on the specific protein being targeted.
Action Environment
The action of Tos-PEG3-CH2CO2tBu, and the PROTACs it helps form, can be influenced by various environmental factors. For instance, the pH level can affect the deprotection of the t-butyl protected carboxyl group . Additionally, the intracellular environment can impact the efficacy of the PROTAC, as the ubiquitin-proteasome system is an intracellular process .
生化分析
Biochemical Properties
Tos-PEG3-CH2CO2tBu plays a significant role in biochemical reactions, particularly in proteomics research. The hydrophilic PEG spacer in Tos-PEG3-CH2CO2tBu enhances its solubility in aqueous media, making it suitable for various biochemical applications . The t-butyl protected carboxyl group can be deprotected under acidic conditions, allowing for further chemical modifications . The tosyl group serves as an excellent leaving group for nucleophilic substitution reactions, facilitating the formation of covalent bonds with other biomolecules . Tos-PEG3-CH2CO2tBu interacts with enzymes, proteins, and other biomolecules through these chemical modifications, enabling researchers to study protein-protein interactions, enzyme kinetics, and other biochemical processes.
Cellular Effects
Tos-PEG3-CH2CO2tBu influences various cellular processes by modifying proteins and enzymes within the cell. The compound’s ability to form covalent bonds with biomolecules allows it to alter cell signaling pathways, gene expression, and cellular metabolism . For example, Tos-PEG3-CH2CO2tBu can be used to tag proteins with fluorescent markers, enabling researchers to track protein localization and interactions within the cell. Additionally, the compound’s effects on enzyme activity can lead to changes in metabolic pathways, impacting cellular function and overall cell health.
Molecular Mechanism
At the molecular level, Tos-PEG3-CH2CO2tBu exerts its effects through covalent modifications of biomolecules. The tosyl group in Tos-PEG3-CH2CO2tBu acts as a leaving group in nucleophilic substitution reactions, allowing the compound to form covalent bonds with amino acids in proteins . This modification can inhibit or activate enzymes, depending on the specific amino acid residues involved. Additionally, the t-butyl ester group can be deprotected under acidic conditions, exposing a carboxyl group that can further interact with other biomolecules . These molecular interactions lead to changes in gene expression, enzyme activity, and overall cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Tos-PEG3-CH2CO2tBu can change over time due to its stability and degradation properties. The compound is stable under standard storage conditions, but its t-butyl ester group can be deprotected under acidic conditions, leading to changes in its chemical properties . Long-term studies have shown that Tos-PEG3-CH2CO2tBu can have lasting effects on cellular function, particularly in in vitro and in vivo experiments. Researchers have observed changes in enzyme activity, gene expression, and cell signaling pathways over extended periods of exposure to Tos-PEG3-CH2CO2tBu .
Dosage Effects in Animal Models
The effects of Tos-PEG3-CH2CO2tBu vary with different dosages in animal models. At low doses, the compound can effectively modify proteins and enzymes without causing significant toxicity . At higher doses, Tos-PEG3-CH2CO2tBu can lead to adverse effects, including enzyme inhibition, disruption of metabolic pathways, and cellular toxicity . Researchers have identified threshold effects, where the compound’s beneficial effects are observed at specific dosage ranges, while higher doses result in toxic effects.
Metabolic Pathways
Tos-PEG3-CH2CO2tBu is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound’s ability to form covalent bonds with amino acids in proteins allows it to modify enzyme activity, impacting metabolic flux and metabolite levels . For example, Tos-PEG3-CH2CO2tBu can inhibit or activate enzymes involved in glycolysis, the citric acid cycle, and other metabolic pathways, leading to changes in cellular metabolism .
Transport and Distribution
Within cells and tissues, Tos-PEG3-CH2CO2tBu is transported and distributed through interactions with transporters and binding proteins. The hydrophilic PEG spacer in Tos-PEG3-CH2CO2tBu enhances its solubility in aqueous media, facilitating its transport across cell membranes . Additionally, the compound can interact with specific transporters and binding proteins, influencing its localization and accumulation within cells .
Subcellular Localization
Tos-PEG3-CH2CO2tBu exhibits specific subcellular localization, which can affect its activity and function. The compound’s ability to form covalent bonds with proteins allows it to target specific cellular compartments and organelles . For example, Tos-PEG3-CH2CO2tBu can be directed to the nucleus, mitochondria, or other organelles through targeting signals or post-translational modifications . This subcellular localization is crucial for its role in modifying enzyme activity, gene expression, and other cellular processes.
属性
IUPAC Name |
tert-butyl 2-[2-[2-(4-methylphenyl)sulfonyloxyethoxy]ethoxy]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26O7S/c1-14-5-7-15(8-6-14)25(19,20)23-12-11-21-9-10-22-13-16(18)24-17(2,3)4/h5-8H,9-13H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIPMXQFRYHXBAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26O7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


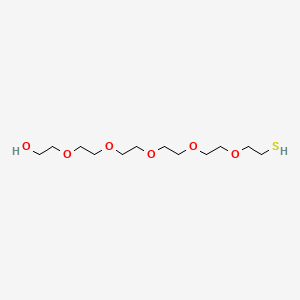
![(E)-3-[4-[6-hydroxy-1-methyl-2-(4-propan-2-ylphenyl)-3,4-dihydroisoquinolin-1-yl]phenyl]prop-2-enoic acid](/img/structure/B611350.png)

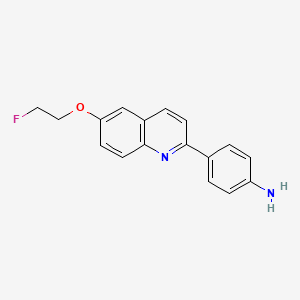
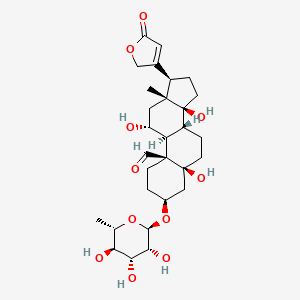

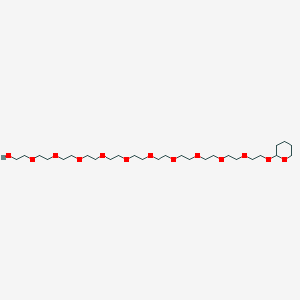
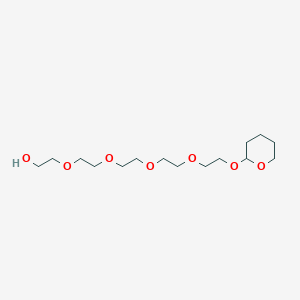
![2-[2-[2-[2-[2-[2-[2-(Oxan-2-yloxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate](/img/structure/B611359.png)
